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Introduction: Amphotericin B (AmB) is a broad-spectrum polyene antifungal agent, highly

effective against a range of systemic fungal infections.[1] However, its clinical application is

often limited by poor aqueous solubility and significant dose-dependent toxicities, particularly

nephrotoxicity.[2] These limitations arise from AmB's mechanism of action, which involves

binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1][3][4]

Unfortunately, it can also bind to cholesterol in mammalian cell membranes, causing similar

damage and leading to adverse effects.[2][3][5]

To mitigate these challenges, various drug delivery systems have been developed. These

systems aim to improve AmB's solubility, alter its pharmacokinetic profile, and enhance its

therapeutic index by selectively targeting fungal cells or reducing exposure to healthy tissues.

This document provides an overview of common delivery systems for AmB, quantitative data

for comparison, and detailed protocols for their preparation and characterization.

Overview of Amphotericin B Delivery Systems
Novel drug delivery systems for antifungal agents like AmB are designed to overcome issues

such as poor solubility, low bioavailability, and drug-related toxicities.[6][7][8] Nanotechnology-

based carriers, including liposomes and polymeric nanoparticles, are at the forefront of these

efforts.[6][7] These carriers can encapsulate the drug, protecting it from degradation and

controlling its release, which can lead to reduced toxicity and improved efficacy.[6][9]
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Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers.[3]

Liposomal AmB formulations, such as AmBisome®, have demonstrated reduced

nephrotoxicity compared to conventional AmB deoxycholate.[5][10] The liposome structure is

thought to alter the drug's distribution in the body, decreasing its accumulation in the kidneys.

[5]

Nanoparticle Formulations: Polymeric nanoparticles (PNPs) and solid lipid nanoparticles

(SLNs) offer another promising avenue for AmB delivery.[6][7] These systems can be

engineered to control particle size, surface charge, and drug release characteristics. For

example, PLGA and PLGA-PEG nanoparticles have been shown to effectively encapsulate

AmB with high efficiency.[11]

Data Presentation: Comparison of Delivery Systems
The following tables summarize key quantitative data for different AmB delivery systems based

on published literature.

Table 1: Physicochemical Properties of Amphotericin B Formulations
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Formulation
Type

Carrier
Composition

Particle Size
(nm)

Zeta Potential
(mV)

Reference

Polymeric

Nanoparticles

Chitosan/Dextran

Sulfate
600-800 -32 [12]

Polymeric

Nanoparticles
PLGA 189.5 ± 90 Not Reported

Polymeric

Nanoparticles
PLGA-PEG 169 ± 6.9 Not Reported [11]

Liposomes

Hydrogenated

Soy

Phosphatidylchol

ine/Cholesterol

115-364 Not Reported

Silver

Nanoparticles

Amphotericin B

(as

reducing/capping

agent)

~7 Not Reported [13]

Table 2: Drug Loading and Encapsulation Efficiency
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Formulation
Type

Carrier
Composition

Encapsulation
Efficiency (%)

Drug Loading
(%)

Reference

Polymeric

Nanoparticles

Chitosan/Dextran

Sulfate
Up to 65% Not Reported [12]

Magnetic

Nanoparticles

Bacterial

Magnetosomes

with Poly-L-

lysine

52.7 ± 2.1%
25.3 ± 1.9 µg per

100 µg
[14]

Polymeric

Nanoparticles
PLGA 94.0 ± 1.3% Not Reported

Polymeric

Nanoparticles
PLGA-PEG 92.8 ± 2.9% Not Reported [11]

Liposomes

Hydrogenated

Soy

Phosphatidylchol

ine/Cholesterol

>85%
0.05 mg AmB/mg

lipid

Signaling Pathways and Experimental Workflows
Mechanism of Action of Amphotericin B
Amphotericin B's primary mechanism of action is the disruption of the fungal cell membrane. It

binds with high affinity to ergosterol, a sterol unique to fungal membranes, forming

transmembrane channels.[3][4] This leads to an increase in membrane permeability, causing

leakage of essential monovalent ions like K+, Na+, and H+, which ultimately results in fungal

cell death.[3][4][5]
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Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Delivery System
Development
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The development and evaluation of a novel drug delivery system for an antifungal agent follows

a logical progression from formulation to in vitro and in vivo testing.

Workflow for Antifungal Delivery System Development

Formulation & Optimization

Physicochemical Characterization

In Vitro Evaluation

In Vivo Studies

Formulation of Delivery System
(e.g., Liposomes, Nanoparticles)

Optimization of Parameters
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Particle Size & PDI Zeta Potential Encapsulation Efficiency & Drug Loading Morphology (TEM/SEM)

Drug Release Study

Toxicity Assay
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In Vivo Efficacy
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Caption: Experimental workflow for antifungal delivery system development.

Experimental Protocols
Protocol 4.1: Preparation of Liposomal Amphotericin B
(Thin-Film Hydration Method)
This protocol describes a common method for preparing liposomes encapsulating AmB.

Materials:

Hydrogenated Soy Phosphatidylcholine (HSPC)

Cholesterol

Amphotericin B

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

Phosphate Buffered Saline (PBS), pH 7.4

Rotary evaporator

Bath sonicator or probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve HSPC, cholesterol, and AmB in the chloroform/methanol mixture in a round-

bottom flask.[15] The molar ratio of lipids can be varied, for example, 7:2

HSPC:cholesterol.[15]

Attach the flask to a rotary evaporator.
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Rotate the flask in a water bath (e.g., 60-65°C) under reduced pressure to evaporate the

organic solvents.

Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.[16]

Hydration:

Hydrate the lipid film by adding pre-warmed (65°C) PBS buffer to the flask.[16]

Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles

(MLVs).[16]

Size Reduction (Sonication & Extrusion):

To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a

bath or probe sonicator.

For a more uniform size distribution, subject the liposome suspension to extrusion. Pass

the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with

a defined pore size (e.g., 100 nm) using a heated extruder.

Purification:

To remove unencapsulated AmB, the liposome suspension can be purified by dialysis or

size exclusion chromatography.

Protocol 4.2: Determination of Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of AmB successfully encapsulated

within the delivery system.

Materials:

AmB-loaded formulation

Appropriate solvent to dissolve the formulation and release the drug (e.g., methanol)

Centrifugal filter units (e.g., Amicon® Ultra)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 column

Procedure:

Separation of Free Drug:

Take a known volume of the AmB-loaded formulation.

Separate the unencapsulated (free) AmB from the encapsulated drug. This can be done

by centrifuging the sample using a centrifugal filter unit. The filtrate will contain the free

drug.

Quantification of Total Drug:

Take an equal volume of the original (un-centrifuged) formulation.

Disrupt the carriers to release the encapsulated drug. For liposomes or polymeric

nanoparticles, this can be achieved by adding a solvent like methanol.[16]

HPLC Analysis:

Quantify the concentration of AmB in both the "free drug" sample and the "total drug"

sample using a validated HPLC method.[15][16]

A typical mobile phase could be a mixture of acetonitrile and water, with detection at

approximately 405 nm.[17]

Calculation:

Calculate the Encapsulation Efficiency (EE) using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4.3: In Vitro Drug Release Study
This protocol describes how to assess the release profile of AmB from the delivery system over

time.
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Materials:

AmB-loaded formulation

Release medium (e.g., PBS with a solubilizing agent like γ-cyclodextrin to maintain sink

conditions).[18][19][20]

Dialysis tubing or a USP 4 flow-through cell apparatus.[18][19]

Shaking incubator or water bath

HPLC system

Procedure:

Setup:

Place a known amount of the AmB formulation into a dialysis bag with a specific molecular

weight cut-off (MWCO).

Submerge the dialysis bag in a known volume of the release medium.

Place the entire setup in a shaking water bath at 37°C to simulate physiological

temperature.

Sampling:

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small

aliquot of the release medium.[16]

Replace the withdrawn volume with an equal amount of fresh, pre-warmed release

medium to maintain a constant volume and sink conditions.[16]

Analysis:

Quantify the concentration of AmB in the collected samples using HPLC.

Data Analysis:
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Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile.

Protocol 4.4: Hemolysis Assay for Biocompatibility
This assay is used to evaluate the biocompatibility of the delivery system by measuring its

potential to damage red blood cells (RBCs).[21]

Materials:

Freshly collected whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA).[21]

Phosphate Buffered Saline (PBS)

Test formulation at various concentrations

Positive control: Triton X-100 (1% v/v) or distilled water (causes 100% hemolysis).[22][23]

Negative control: PBS (causes 0% hemolysis)

Centrifuge

UV-Vis spectrophotometer or plate reader

Procedure:

RBC Preparation:

Centrifuge the whole blood to separate the RBCs from the plasma.

Wash the RBC pellet several times with PBS until the supernatant is clear.

Resuspend the washed RBCs in PBS to prepare a diluted RBC suspension (e.g., 2% v/v).

Incubation:

In separate microcentrifuge tubes, add the RBC suspension to:
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Different concentrations of the test formulation.

The positive control.

The negative control.

Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).[23]

Measurement:

After incubation, centrifuge the tubes to pellet the intact RBCs.[24]

Carefully collect the supernatant, which contains hemoglobin released from lysed cells.

[24]

Measure the absorbance of the supernatant at a wavelength of 541 nm using a

spectrophotometer.[23] Higher absorbance indicates greater hemolysis.

Calculation:

Calculate the percentage of hemolysis for each sample using the following formula:

Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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